2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine
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Overview
Description
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is a complex organic compound that features a pyridine ring substituted with bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to achieve high yields.
Sulfonylation and Sulfanylation: The sulfonyl and sulfanyl groups are introduced through sulfonylation and sulfanylation reactions, respectively. These steps typically involve the use of sulfonyl chlorides and thiols under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfanyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-4,6-dimethylpyridine
- 3-[(4-Chlorophenyl)sulfonyl]-4,6-dimethylpyridine
- 2-[(4-Bromophenyl)sulfonyl]-3-[(4-chlorophenyl)sulfanyl]-4,6-dimethylpyridine
Uniqueness
2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine is unique due to the specific arrangement of bromophenyl and chlorophenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-3-(4-chlorophenyl)sulfonyl-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO2S2/c1-12-11-13(2)22-19(25-16-7-3-14(20)4-8-16)18(12)26(23,24)17-9-5-15(21)6-10-17/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIILLSOXRHNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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